N-[(2,4-dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide
Description
N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-4-5-13(12(2)6-11)8-19-17(22)14-7-15-16(18-9-14)21(3)10-20-15/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYXADGUAMEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(N=C2)N(C=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. This can be achieved through a cyclization reaction involving a suitable precursor, such as an amine and a diketone, under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids or aldehydes.
Reduction: Reduction of the imidazo[4,5-b]pyridine ring to simpler structures.
Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas and a metal catalyst.
Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can yield carboxylic acids or aldehydes.
Reduction can produce simpler amines or hydrocarbons.
Substitution reactions can result in various derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.
Biology: Biologically, N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide has shown potential as a bioactive molecule
Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for therapeutic applications.
Industry: In the industry, this compound can be used as a precursor for the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine derivatives
Substituted phenylmethylamines
Other carboxamide derivatives
Uniqueness: N-[(2,4-Dimethylphenyl)methyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
